adrenorphin
Overview
Description
It is produced from the proteolytic cleavage of proenkephalin A and is widely distributed throughout the mammalian brain . Adrenorphin exhibits potent opioid activity, acting as a balanced μ- and κ-opioid receptor agonist while having no effects on δ-opioid receptors . It possesses analgesic and respiratory depressive properties .
Scientific Research Applications
Adrenorphin has several scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in the central nervous system and its distribution in the brain.
Medicine: Explored for its analgesic properties and potential therapeutic applications in pain management.
Industry: Utilized in the development of opioid receptor agonists and antagonists for pharmaceutical research.
Mechanism of Action
Adrenorphin, also referred to as Metorphamide, is an endogenous, C-terminally amidated, opioid octapeptide . It is produced from the proteolytic cleavage of proenkephalin A and is widely distributed throughout the mammalian brain .
Target of Action
this compound exhibits potent opioid activity, acting as a balanced μ- and κ-opioid receptor agonist . These receptors are primarily found in the central and peripheral nervous system and are involved in pain regulation .
Mode of Action
this compound interacts with its targets, the μ- and κ-opioid receptors, by binding to these receptors . This binding action triggers a series of biochemical reactions that lead to the compound’s effects .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those related to pain perception and response. By acting on the μ- and κ-opioid receptors, this compound can influence the transmission and perception of pain signals in the nervous system .
Pharmacokinetics
As an opioid peptide, it is expected to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of pain signals. By binding to μ- and κ-opioid receptors, this compound can inhibit the transmission of pain signals, leading to analgesic effects . It also possesses respiratory depressive properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as other drugs or chemicals, can affect the absorption, distribution, metabolism, and excretion of this compound . Additionally, genetic factors can influence how an individual responds to this compound .
Future Directions
Biochemical Analysis
Biochemical Properties
Adrenorphin exhibits potent opioid activity, acting as a balanced μ- and κ-opioid receptor agonist while having no effects on δ-opioid receptors . It possesses analgesic and respiratory depressive properties . The binding ratios of Ki for μ-opioid receptor/Ki for δ-opioid receptor of 0.04 and of Ki for μ-opioid receptor/Ki for κ-opioid receptor of 0.46 .
Cellular Effects
This compound potently inhibits catecholamine secretion evoked by 10 μM nicotine in cultured human pheochromocytoma 6 cells . It has a more potent inhibitory effect than met-enkephalin .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interactions with μ- and κ-opioid receptors . It does not interact with δ-opioid receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adrenorphin is synthesized through the proteolytic cleavage of proenkephalin A. This process involves the cleavage on the amino side of an arginine-proline sequence . The synthetic route typically involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin .
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques, often utilizing automated peptide synthesizers. The process includes the following steps:
Solid-Phase Peptide Synthesis (SPPS): Sequential addition of protected amino acids to a resin-bound peptide chain.
Cleavage and Deprotection: Removal of the peptide from the resin and deprotection of side chains.
Purification: High-performance liquid chromatography (HPLC) is used to purify the synthesized peptide.
Characterization: Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the peptide.
Chemical Reactions Analysis
Types of Reactions: Adrenorphin undergoes various chemical reactions, including:
Oxidation: The methionine residue in this compound can be oxidized to methionine sulfoxide.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products:
Oxidation: Methionine sulfoxide-containing this compound.
Reduction: Reduced forms of this compound with free thiol groups.
Substitution: this compound analogs with modified amino acid sequences.
Comparison with Similar Compounds
Enkephalins: Endogenous opioid peptides with similar receptor binding profiles.
Dynorphins: Another class of endogenous opioid peptides with high affinity for κ-opioid receptors.
Endorphins: Endogenous peptides with strong analgesic properties.
Uniqueness of Adrenorphin: this compound is unique due to its balanced agonist activity at both μ- and κ-opioid receptors, whereas other opioid peptides often exhibit selectivity for one receptor subtype. Additionally, this compound’s C-terminal amidation distinguishes it from other opioid peptides .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H69N15O9S/c1-25(2)36(37(46)63)59-41(67)31(12-8-19-52-44(49)50)57-39(65)30(11-7-18-51-43(47)48)56-40(66)32(17-20-69-3)58-42(68)33(22-26-9-5-4-6-10-26)55-35(62)24-53-34(61)23-54-38(64)29(45)21-27-13-15-28(60)16-14-27/h4-6,9-10,13-16,25,29-33,36,60H,7-8,11-12,17-24,45H2,1-3H3,(H2,46,63)(H,53,61)(H,54,64)(H,55,62)(H,56,66)(H,57,65)(H,58,68)(H,59,67)(H4,47,48,51)(H4,49,50,52)/t29-,30-,31-,32-,33-,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOQRTJDYAHKPY-MWSMAVIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H69N15O9S | |
Record name | adrenorphin | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Adrenorphin | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
984.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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